molecular formula C21H25N7O2 B2740391 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide CAS No. 1013755-53-7

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2740391
CAS No.: 1013755-53-7
M. Wt: 407.478
InChI Key: IRHNUVHSWCXQMP-UHFFFAOYSA-N
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Description

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H25N7O2 and its molecular weight is 407.478. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Heterocyclic Compounds : Compounds structurally related to the specified chemical have been synthesized to explore their potential as anti-inflammatory and analgesic agents. For example, derivatives such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Pharmacological Characterization : Incorporation of pyrazolo[1,5-a]pyridine heterocyclic appendage into the piperazine core structure has yielded high-affinity dopamine receptor partial agonists. These compounds demonstrate potential as novel therapeutics due to their preference for G protein activation over β-arrestin recruitment at dopamine D2 receptors (Möller et al., 2017).

  • Antibacterial and Anticancer Activities : Novel synthesis methods have been developed for compounds containing pyrazolo[1,5-a]pyrimidine derivatives, which have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential for anticancer applications (Hassan et al., 2014).

Biological Activities

  • Antibacterial Efficacy : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent bacterial biofilm and MurB enzyme inhibitory activities, indicating their potential as effective antibacterial agents (Mekky & Sanad, 2020).

  • Antioxidant Activities : N-substituted benzyl/phenyl derivatives have been synthesized and screened for their antioxidant activities, with some compounds showing moderate to significant radical scavenging activity. This suggests potential applications in developing treatments for diseases associated with oxidative stress (Ahmad et al., 2012).

  • Antimycobacterial Activity : Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been identified for their considerable activity against drug-sensitive/resistant MTB strains, highlighting their potential in antimycobacterial therapy (Lv et al., 2017).

Properties

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-15-14-16(2)28(25-15)20-9-8-19(23-24-20)26-10-12-27(13-11-26)21(29)22-17-4-6-18(30-3)7-5-17/h4-9,14H,10-13H2,1-3H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHNUVHSWCXQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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